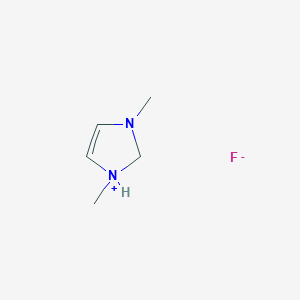
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring and a fluoride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride typically involves the reaction of 1,3-dimethylimidazolium chloride with a fluoride source. One common method is the metathesis reaction, where 1,3-dimethylimidazolium chloride is reacted with a fluoride salt such as sodium fluoride or potassium fluoride in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the continuous mixing of reactants and the removal of by-products, allowing for efficient and scalable production. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Complex Formation: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes with the imidazolium compound.
Major Products Formed
Substitution Reactions: The major products are alkylated or arylated imidazolium salts.
Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the imidazolium ring.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
Applications De Recherche Scientifique
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. It also serves as a ligand in the formation of metal complexes for catalysis.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and as a component of drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride involves its interaction with various molecular targets:
Nucleophilic Substitution: The fluoride anion acts as a nucleophile, attacking electrophilic centers in organic molecules and replacing leaving groups.
Redox Reactions: The imidazolium ring can undergo electron transfer reactions, leading to oxidation or reduction of the compound.
Complex Formation: The imidazolium ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride can be compared with other imidazolium salts and related compounds:
1,3-Dimethylimidazolium Chloride: Similar in structure but with a chloride anion instead of fluoride. It has different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Another similar compound with a bromide anion. It is used in different types of substitution reactions.
1,3-Dimethylimidazolium Iodide: Contains an iodide anion and is used in specific organic synthesis reactions.
The uniqueness of this compound lies in its fluoride anion, which imparts distinct reactivity and properties compared to other imidazolium salts.
Propriétés
Numéro CAS |
676316-93-1 |
|---|---|
Formule moléculaire |
C5H11FN2 |
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;fluoride |
InChI |
InChI=1S/C5H10N2.FH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
Clé InChI |
AVVCEMHUKVRHAX-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C=C1)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


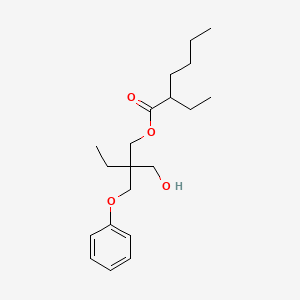
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
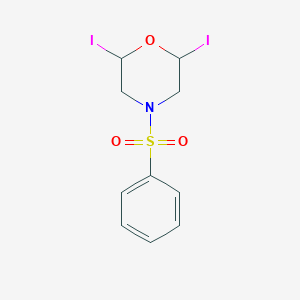
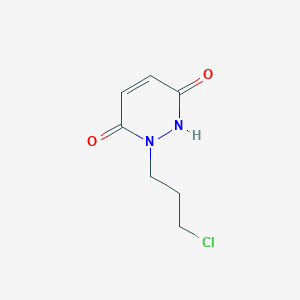
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
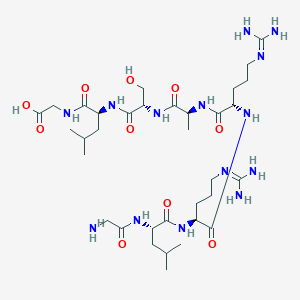
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)


methanone](/img/structure/B12526373.png)
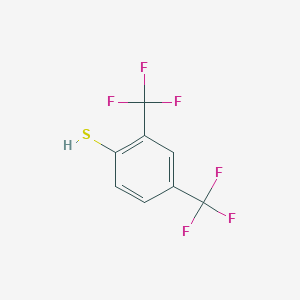
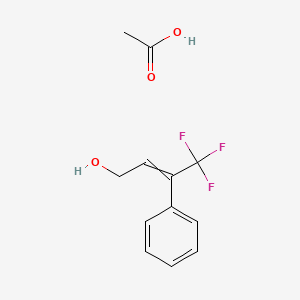
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
